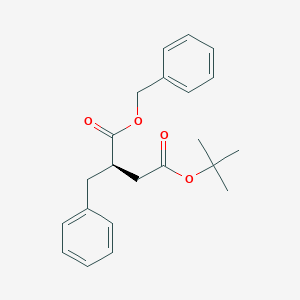
1-O-benzyl 4-O-tert-butyl (2R)-2-benzylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is a complex organic compound with a unique structure that includes benzyl and tert-butyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is the esterification of ®-2-Benzyl-succinic acid with benzyl alcohol and tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a subject of study in medicinal chemistry.
Medicine
In medicine, derivatives of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a pharmacological agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.
Mécanisme D'action
The mechanism of action of ®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-Benzyl-succinic acid 1-methyl ester 4-tert-butyl ester
- ®-2-Benzyl-succinic acid 1-benzyl ester 4-methyl ester
- ®-2-Benzyl-succinic acid 1-ethyl ester 4-tert-butyl ester
Uniqueness
®-2-Benzyl-succinic acid 1-benzyl ester 4-tert-butyl ester is unique due to the presence of both benzyl and tert-butyl ester groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Propriétés
IUPAC Name |
1-O-benzyl 4-O-tert-butyl (2R)-2-benzylbutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O4/c1-22(2,3)26-20(23)15-19(14-17-10-6-4-7-11-17)21(24)25-16-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLDUUHISXAVOO-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)


